molecular formula C24H24N4O6 B12403338 (1R,3S)-THCCA-Asn

(1R,3S)-THCCA-Asn

Cat. No.: B12403338
M. Wt: 464.5 g/mol
InChI Key: ILCLXEVFCBOEKZ-LTBCBRHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-THCCA-Asn involves several steps:

    Asymmetric Cycloaddition: N-acylhydroxyamine and cyclopentadiene undergo an asymmetric cycloaddition to yield the first intermediate.

    Hydrogenation: The first intermediate is hydrogenated to produce the second intermediate.

    Hydrolysis/Ammonolysis: The amido bond of the second intermediate is hydrolyzed, ammonolyzed, hydrazinolyzed, or alcoholyzed to yield the third intermediate.

    Final Hydrogenation: The third intermediate is hydrogenated to produce this compound

Industrial Production Methods

Industrial production of this compound typically involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and purity. The process may include large-scale asymmetric cycloaddition and hydrogenation steps, followed by purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-THCCA-Asn undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

(1R,3S)-THCCA-Asn has several scientific research applications:

Mechanism of Action

(1R,3S)-THCCA-Asn exerts its effects by selectively inhibiting thrombin, a key enzyme in the coagulation cascade. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. This selective inhibition is achieved through the interaction of this compound with specific amino acid residues in the thrombin active site .

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-THCCA: Another derivative of tetrahydro-β-carboline-3-carboxylic acid, but with different stereochemistry.

    (1R,3S)-THCCA: The parent compound without the asparagine moiety.

Uniqueness

(1R,3S)-THCCA-Asn is unique due to its high selectivity and potency as a thrombin inhibitor. Its IC50 value ranges from 0.07 to 0.14 μM, making it more effective compared to other similar compounds .

Properties

Molecular Formula

C24H24N4O6

Molecular Weight

464.5 g/mol

IUPAC Name

methyl 5-[(1R,3S)-3-[[(2S)-4-amino-1,4-dioxobutan-2-yl]carbamoyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]-2-hydroxybenzoate

InChI

InChI=1S/C24H24N4O6/c1-34-24(33)16-8-12(6-7-19(16)30)21-22-15(14-4-2-3-5-17(14)27-22)10-18(28-21)23(32)26-13(11-29)9-20(25)31/h2-8,11,13,18,21,27-28,30H,9-10H2,1H3,(H2,25,31)(H,26,32)/t13-,18-,21+/m0/s1

InChI Key

ILCLXEVFCBOEKZ-LTBCBRHQSA-N

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)N[C@@H](CC(=O)N)C=O)C4=CC=CC=C4N3)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2C3=C(CC(N2)C(=O)NC(CC(=O)N)C=O)C4=CC=CC=C4N3)O

Origin of Product

United States

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